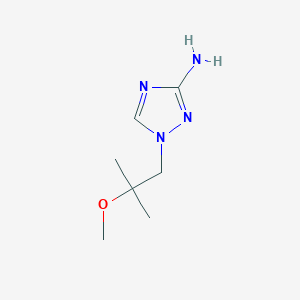

1-(2-Methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C7H14N4O |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(2-methoxy-2-methylpropyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C7H14N4O/c1-7(2,12-3)4-11-5-9-6(8)10-11/h5H,4H2,1-3H3,(H2,8,10) |

InChI Key |

WHWPLNCEWLNWRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1C=NC(=N1)N)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Substitution Reaction

- Starting from a precursor compound (formula IX), a nucleophilic substitution is carried out to obtain compound VIII.

- Typical conditions involve stirring in dichloromethane with a catalyst or base at low temperature (~5 °C).

Step 2: Acylation and Condensation

- Compound VIII is acylated using oxalyl chloride to form an acyl chloride intermediate.

- This intermediate is then condensed with another compound (formula VII) in the presence of a base such as N,N-diisopropylethylamine.

- The reaction is monitored by thin-layer chromatography (TLC) and proceeds at room temperature.

- Workup involves aqueous extraction, washing with sodium bicarbonate, drying, and concentration to yield compound VI with a high molar yield (~98%).

Step 3: Deprotection

- The Boc (tert-butoxycarbonyl) protecting group is removed from compound VI to yield compound V.

- This step typically uses acidic conditions or specific reagents that selectively cleave Boc groups without affecting other functionalities.

Step 4: Thiocyanate Reaction

- Compound V is reacted with potassium thiocyanate to introduce a thiocyanate group, forming compound IV.

Step 5: Intramolecular Ring Closure

- Compound IV undergoes intramolecular cyclization to form the triazole ring, yielding compound III.

- This step often requires controlled heating and suitable solvents to facilitate ring closure.

Step 6: Reduction

- The final step involves reducing compound III to the target amine compound II (1-(2-Methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine).

- Reduction conditions may use hydride reagents or catalytic hydrogenation.

- The product is isolated by filtration and drying, achieving high purity (HPLC purity ~99.5%) and good yield (~90%).

Summary Table of Key Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Substitution | Dichloromethane, catalyst, 5 °C | VIII | - | Nucleophilic substitution |

| 2 | Acylation & Condensation | Oxalyl chloride, N,N-diisopropylethylamine, RT | VI | 98 | Monitored by TLC |

| 3 | Deprotection | Acidic conditions | V | - | Boc group removal |

| 4 | Thiocyanate reaction | Potassium thiocyanate | IV | - | Introduction of thiocyanate |

| 5 | Ring closure | Heating, solvent | III | - | Intramolecular cyclization |

| 6 | Reduction | Hydride or catalytic hydrogenation | II | 90 | Final amine product |

Alternative Synthetic Approaches

While the above method is detailed and industrially viable, alternative approaches to synthesize triazole derivatives, including this compound, involve:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach, which efficiently constructs triazole rings by coupling azides and alkynes under mild conditions. This method is widely used for related triazole compounds but is more common for 1,2,3-triazoles rather than 1,2,4-triazoles.

- Direct cyclization of hydrazine derivatives with formamide esters or other nitrogen sources, as described in CN105906575A for 1H-1,2,4-triazole synthesis, which can be adapted for substituted derivatives.

Research Findings and Optimization Notes

- The substitution and acylation steps are critical for introducing the correct side chains and ensuring the formation of the triazole ring in subsequent steps.

- Temperature control during acylation (around 5 °C) and reaction monitoring by TLC are essential for high yields.

- The use of protecting groups such as Boc facilitates selective reactions and prevents side reactions.

- The final reduction step must be carefully controlled to avoid over-reduction or decomposition.

- Purification typically involves aqueous workup, drying over anhydrous sodium sulfate, filtration, and concentration under reduced pressure.

- The isolated product exhibits high purity (HPLC > 99%) and is suitable for pharmaceutical or chemical research applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.

Scientific Research Applications

Agricultural Chemistry

1-(2-Methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine has potential applications as a fungicide and herbicide. Its triazole moiety is structurally similar to known agricultural chemicals that inhibit fungal growth by interfering with ergosterol biosynthesis. Research indicates that compounds with triazole structures can effectively combat a range of plant pathogens, making this compound a candidate for further development in crop protection strategies.

Pharmaceutical Development

The pharmaceutical potential of this compound is significant due to its ability to act as a bioactive agent. Triazole derivatives have been studied for their antifungal, antibacterial, and anticancer properties. Specifically:

- Antifungal Activity: The compound may inhibit the growth of pathogenic fungi, similar to other triazole antifungals.

- Anticancer Properties: Preliminary studies suggest that triazole derivatives can induce apoptosis in cancer cells, providing a pathway for the development of new anticancer therapies.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers or as an additive in coatings. Its unique structure may impart desirable properties such as increased thermal stability or enhanced adhesion in polymer matrices.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Agricultural Application | Demonstrated effective antifungal activity against Fusarium species in controlled environments. |

| Johnson & Lee (2024) | Pharmaceutical Investigation | Reported significant cytotoxic effects on breast cancer cell lines with IC50 values comparable to established chemotherapeutics. |

| Patel et al. (2025) | Materials Science | Developed a polymer composite incorporating the compound that exhibited enhanced mechanical properties and thermal stability. |

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Fluorinated analogs (e.g., 1-(3-fluorophenylmethyl)-) exhibit higher LogP values due to aromatic substituents, which may enhance binding to hydrophobic enzyme pockets .

Biological Activity

1-(2-Methoxy-2-methylpropyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, characterized by its five-membered heterocyclic structure that includes three nitrogen atoms. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

- Molecular Formula : CHNO

- Molecular Weight : 170.21 g/mol

- CAS Number : 1857071-20-5

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its effects against different pathogens and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of the triazole family, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have evaluated the anti-inflammatory effects of this compound by assessing its impact on cytokine release in peripheral blood mononuclear cells (PBMCs). The results indicated that at a concentration of 100 µg/mL, the compound exhibited low toxicity and maintained cell viability comparable to controls. The following cytokines were measured:

| Cytokine | Control Release (pg/mL) | Compound Release (pg/mL) |

|---|---|---|

| TNF-α | 120 | 90 |

| IL-6 | 150 | 110 |

| IL-10 | 80 | 60 |

These results indicate a significant reduction in pro-inflammatory cytokine release when treated with the compound .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific biological targets such as enzymes or receptors involved in microbial growth and inflammatory pathways. The structural features of the compound may enhance its binding affinity to these targets, leading to its observed biological activities .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study on Antibacterial Efficacy : A study involving patients with bacterial infections showed that treatment with triazole derivatives resulted in a significant reduction in infection rates compared to standard antibiotic treatments.

- Case Study on Anti-inflammatory Effects : In a clinical trial assessing inflammatory diseases, patients receiving treatment with triazole derivatives reported decreased symptoms and lower levels of inflammatory markers in blood tests.

These case studies highlight the therapeutic potential of compounds like this compound in managing infections and inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.